molecular formula C15H10FNO3 B2627323 4-Fluoro-4'-nitrochalcone CAS No. 2805-53-0

4-Fluoro-4'-nitrochalcone

Cat. No.: B2627323
CAS No.: 2805-53-0
M. Wt: 271.247
InChI Key: YMQIOFDMELMTTG-UHFFFAOYSA-N
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Description

4-Fluoro-4’-nitrochalcone is an organic compound with the molecular formula C₁₅H₁₀FNO₃. It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its unique combination of a fluorine atom and a nitro group on the aromatic rings, which imparts distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-4’-nitrochalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction between 4-fluorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Fluoro-4’-nitrochalcone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-nitrochalcone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 4-Fluoro-4’-aminochalcone.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Substituted chalcones with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-4’-nitrochalcone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research has shown potential therapeutic applications of 4-Fluoro-4’-nitrochalcone derivatives in treating diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific chemical properties, such as dyes and polymers.

Comparison with Similar Compounds

  • 4-Fluoro-4’-methoxychalcone
  • 4-Fluoro-4’-aminocinnamaldehyde
  • 4-Nitrochalcone

Comparison: 4-Fluoro-4’-nitrochalcone is unique due to the simultaneous presence of a fluorine atom and a nitro group, which imparts distinct electronic and steric effects. This combination enhances its reactivity and biological activity compared to other chalcones that may only have one of these substituents. For instance, 4-Fluoro-4’-methoxychalcone lacks the nitro group, resulting in different chemical properties and biological activities.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQIOFDMELMTTG-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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